molecular formula C29H36O10 B14487951 Elaeodendroside A CAS No. 64144-98-5

Elaeodendroside A

Cat. No.: B14487951
CAS No.: 64144-98-5
M. Wt: 544.6 g/mol
InChI Key: FFADSNLFGAQRCS-UHFFFAOYSA-N
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Description

Elaeodendroside A is a cytotoxic cardiac glycoside first isolated from Elaeodendron glaucum Pers. Its structure is distinguished by a doubly linked sugar substituent, a feature that contributes to its unique bioactivity . As a cardenolide, it belongs to the Celastraceae family, which is rich in triterpenoids and glycosides with diverse pharmacological properties, including anticancer, anti-inflammatory, and antioxidant activities .

Properties

CAS No.

64144-98-5

Molecular Formula

C29H36O10

Molecular Weight

544.6 g/mol

IUPAC Name

5,11-dihydroxy-3,7-dimethyl-8-(5-oxo-2H-furan-3-yl)-18,20,24,26,28-pentaoxaheptacyclo[15.11.0.03,15.04,12.07,11.019,27.023,27]octacos-15-en-6-one

InChI

InChI=1S/C29H36O10/c1-26-11-19-18(38-25-29(39-19)20(6-8-34-25)36-13-37-29)10-15(26)3-4-17-22(26)23(31)24(32)27(2)16(5-7-28(17,27)33)14-9-21(30)35-12-14/h9-10,16-20,22-23,25,31,33H,3-8,11-13H2,1-2H3

InChI Key

FFADSNLFGAQRCS-UHFFFAOYSA-N

Canonical SMILES

CC12CC3C(C=C1CCC4C2C(C(=O)C5(C4(CCC5C6=CC(=O)OC6)O)C)O)OC7C8(O3)C(CCO7)OCO8

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Elaeodendroside A involves the isolation from Elaeodendron glaucum. The process typically includes extraction, purification, and structural elucidation using various chromatographic and spectroscopic techniques

Industrial Production Methods: Industrial production of this compound is primarily based on the extraction from Elaeodendron glaucum. The process involves harvesting the plant material, followed by solvent extraction and purification steps to isolate the compound. The scalability of this method depends on the availability of the plant and the efficiency of the extraction process .

Chemical Reactions Analysis

Types of Reactions: Elaeodendroside A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activity or to study its structure-activity relationship .

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated forms of this compound .

Scientific Research Applications

Elaeodendroside A has a wide range of scientific research applications due to its potent biological activities:

Mechanism of Action

Elaeodendroside A exerts its effects primarily through inhibition of the sodium-potassium ATPase enzyme, similar to other cardiac glycosides. This inhibition leads to an increase in intracellular sodium levels, which subsequently increases intracellular calcium levels through the sodium-calcium exchanger. The elevated calcium levels enhance cardiac contractility, making it useful in treating heart conditions. Additionally, its cytotoxic effects are attributed to the induction of apoptosis in cancer cells through various molecular pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Features

Elaeodendroside A shares a core cardenolide structure (a steroidal aglycone with a lactone ring) with other Elaeodendrosides (B, C, F, G, R, T, U, V, W). Key differences lie in their sugar moieties and oxygenation patterns:

  • This compound : Contains a doubly linked sugar substituent, likely enhancing its membrane permeability and target binding .
  • Elaeodendroside T and U : Isolated from Elaeodendron sp. (Madagascar), both feature a 12-oxo group. However, T includes a 1,4-dioxane ring between rings A and A', whereas U lacks this feature .
  • Elaeodendroside V and W : Derived from E. alluaudianum, these differ by two hydrogen units (V: C₃₅H₅₄O₁₆; W: C₃₅H₅₂O₁₆), suggesting a double bond or hydroxyl group variation in W .
  • Elaeodendroside F, G, and B : These compounds from E. orientale possess methylendioxy moieties and dioxane rings, critical for antiproliferative activity .
Table 1: Structural and Source Comparison
Compound Source Molecular Formula Key Structural Features
This compound E. glaucum Not fully reported Doubly linked sugar substituent
Elaeodendroside T Elaeodendron sp. C₂₉H₄₀O₉ 1,4-dioxane ring, 12-oxo group
Elaeodendroside U Elaeodendron sp. C₂₉H₄₀O₉ Lacks dioxane ring, 12-oxo group
Elaeodendroside V E. alluaudianum C₃₅H₅₄O₁₆ α,β-unsaturated γ-lactone, multiple hydroxyls
Elaeodendroside W E. alluaudianum C₃₅H₅₂O₁₆ Similar to V but with reduced saturation

Bioactivity Profiles

Antiproliferative activity against cancer cell lines is a hallmark of Elaeodendrosides. Structural nuances significantly influence potency:

  • Elaeodendroside T : Exhibits IC₅₀ = 0.3 µg/mL against A2780 ovarian cancer cells, attributed to its 1,4-dioxane ring enhancing cellular uptake .
  • Elaeodendroside U : Less active (IC₅₀ = 1.2 µg/mL in A2780), underscoring the necessity of the dioxane ring for efficacy .
  • Elaeodendroside V and W : V shows higher potency (IC₅₀ = 0.14 µg/mL in A2780) than W, likely due to additional hydroxyl groups improving target interaction .
Table 2: Antiproliferative Activity in Cancer Cell Lines
Compound Cell Line Tested IC₅₀ (µg/mL) Key Structural Determinants
Elaeodendroside T A2780 (ovarian) 0.3 1,4-dioxane ring, 12-oxo group
Elaeodendroside U A2780 (ovarian) 1.2 Absence of dioxane ring
Elaeodendroside V A2780 (ovarian) 0.14 Multiple hydroxyls, γ-lactone
Elaeodendroside W A2780 (ovarian) Data not fully reported Reduced saturation compared to V
This compound Not specified Cytotoxic (qualitative) Doubly linked sugar substituent

Functional Implications of Structural Variations

  • Dioxane Rings and Methylendioxy Moieties: Present in Elaeodendrosides T, B, F, and G, these groups enhance lipid solubility and stabilize interactions with Na⁺/K⁺-ATPase, a common target of cardenolides .
  • Sugar Linkages: this compound’s doubly linked sugar may mimic endogenous ligands more effectively, offering a novel mechanism compared to derivatives with standard glycosylation .
  • Oxo and Hydroxyl Groups : The 12-oxo group in T and U, along with hydroxyls in V, influence redox properties and hydrogen bonding, affecting both antioxidant and antiproliferative activities .

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